Desmethyl Chlorpheniramine Maleate Salt

Description

Contextualizing Desmethyl Chlorpheniramine (B86927) Maleate (B1232345) Salt as a Key Metabolite and Research Impurity

Desmethyl Chlorpheniramine Maleate Salt is primarily known as a principal metabolite of Chlorpheniramine, a widely recognized first-generation antihistamine. scbt.comusbio.netchemicalbook.comclearsynth.com The metabolic conversion occurs in the liver, where chlorpheniramine undergoes N-dealkylation, a process of demethylation that forms both mono- and didesmethyl derivatives. drugs.comrxlist.comrxlist.comnps.org.au The oxidative metabolism of chlorpheniramine is specifically catalyzed by the cytochrome P-450 2D6 (CYP2D6) enzyme. drugs.comrxlist.comrxlist.comnih.gov

In the context of pharmaceutical manufacturing and quality control, Desmethyl Chlorpheniramine is classified as a related compound or impurity of chlorpheniramine. chemicalbook.comiomcworld.orglgcstandards.com As such, it is used as a pharmaceutical secondary standard to provide a benchmark for quality control, ensuring the purity and consistency of chlorpheniramine drug products. chemicalbook.com Its presence and quantification are critical during the development of new drugs to ensure product integrity.

| Property | Value |

|---|---|

| Molecular Formula | C19H21ClN2O4 scbt.comusbio.netclearsynth.com |

| Molecular Weight | 376.83 g/mol scbt.comusbio.netclearsynth.com |

| CAS Number | 22630-25-7 scbt.comusbio.netclearsynth.com |

| Appearance | White Solid usbio.net |

| Melting Point | 121-123°C usbio.net |

| Solubility | Soluble in Methanol (B129727) and Water usbio.net |

Significance in Pre-clinical and Mechanistic Investigations of Antihistamine Pharmacology

The scientific utility of this compound is most pronounced in pre-clinical and mechanistic studies. It serves as an indispensable reference standard in the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), for the quantitative determination of chlorpheniramine and its metabolites in biological matrices like plasma. nih.govstudylib.netijrpr.com These methods are fundamental to pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of the parent drug. rxlist.comnps.org.au

A sensitive enantioselective HPLC method has been developed for the simultaneous determination of plasma concentrations of both enantiomers of chlorpheniramine and its metabolites, including desmethyl-chlorpheniramine (DCP). nih.gov Such analytical procedures allow researchers to investigate the stereoselective elimination of chlorpheniramine, where the more pharmacologically active (S)-(+)-enantiomer is cleared more slowly than the (R)-(−)-enantiomer. nih.gov

| Parameter | Details | Reference |

|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) | iomcworld.orgnih.govstudylib.net |

| Stationary Phase | Reversed-phase C18 column or β-cyclodextrin chiral stationary phase | iomcworld.orgnih.gov |

| Mobile Phase Example | Acetonitrile (B52724) and phosphate (B84403) buffer (pH 3.5) (15:85 v/v) | studylib.net |

| Detection | UV detection at wavelengths such as 214 nm or 280 nm | iomcworld.orgstudylib.net |

| Application | Simultaneous determination of Chlorpheniramine and its related substances/impurities (e.g., Impurity C) in pharmaceutical dosage forms. | iomcworld.org |

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;3-(4-chlorophenyl)-N-methyl-3-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2.C4H4O4/c1-17-11-9-14(15-4-2-3-10-18-15)12-5-7-13(16)8-6-12;5-3(6)1-2-4(7)8/h2-8,10,14,17H,9,11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNXGZAZRYTQMW-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22630-25-7 | |

| Record name | Pyridine, 2-[p-chloro-α-[2-(methylamino)ethyl]benzyl]-, maleate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22630-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 22630-25-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Chemistry and Stereochemical Considerations

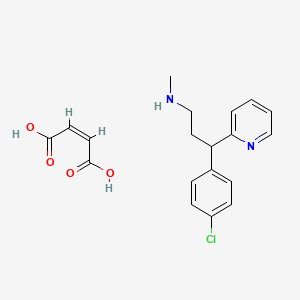

Chemical Structure and Classification of Desmethyl Chlorpheniramine (B86927) Maleate (B1232345) Salt

Desmethyl Chlorpheniramine is classified as a substituted alkylamine and is a primary metabolite of Chlorpheniramine. scbt.comguidechem.comchemicalbook.com The compound is typically handled and analyzed as a maleate salt, which improves its stability and solubility characteristics. usbio.net The salt is formed by the reaction of the basic nitrogen on the desmethylchlorpheniramine molecule with maleic acid.

The core structural difference between Desmethyl Chlorpheniramine and its parent compound, Chlorpheniramine, lies in the degree of substitution on the terminal nitrogen atom of the propanamine side chain. nih.gov Chlorpheniramine possesses a tertiary amine, specifically a dimethylamino group (-N(CH₃)₂). nih.govdrugbank.com In contrast, Desmethyl Chlorpheniramine is formed through the metabolic removal of one of these methyl groups, resulting in a secondary amine, specifically a monomethylamino group (-NHCH₃). lgcstandards.com This N-demethylation is a common metabolic pathway for drugs containing tertiary amines.

This modification from a tertiary to a secondary amine is the defining structural feature of Desmethyl Chlorpheniramine. Another metabolite, Didesmethyl Chlorpheniramine, results from the removal of the second methyl group, leading to a primary amine (-NH₂). guidechem.com

| Feature | Chlorpheniramine | Desmethyl Chlorpheniramine |

|---|---|---|

| Systematic Name (Base) | 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine nih.gov | 3-(4-chlorophenyl)-N-methyl-3-pyridin-2-ylpropan-1-amine |

| Amine Classification | Tertiary Amine | Secondary Amine |

| Terminal Group | -N(CH₃)₂ | -NHCH₃ |

| Molecular Formula (Base) | C₁₆H₁₉ClN₂ nih.gov | C₁₅H₁₇ClN₂ |

| Molecular Formula (Maleate Salt) | C₂₀H₂₃ClN₂O₄ chemsrc.com | C₁₉H₂₁ClN₂O₄ scbt.com |

| Molecular Weight (Maleate Salt) | 390.86 g/mol chemsrc.com | 376.83 g/mol scbt.com |

Chlorpheniramine possesses a single chiral center at the carbon atom bonded to the p-chlorophenyl group, the pyridin-2-yl group, and the alkylamine side chain. nih.gov Consequently, it exists as a pair of enantiomers: (S)-(+)-chlorpheniramine and (R)-(-)-chlorpheniramine. guidetopharmacology.org Commercially available chlorpheniramine is typically a racemic mixture, containing equal amounts of both enantiomers. guidetopharmacology.orgdergipark.org.tr

The metabolic process of N-demethylation does not affect the chiral center. Therefore, Desmethyl Chlorpheniramine also exists as (S) and (R) enantiomers, and it is typically found as a racemic mixture in vivo. Research on the parent compound has shown that the two enantiomers exhibit different biological activities. nih.govdergipark.org.tr The (S)-(+)-enantiomer, also known as dexchlorpheniramine, possesses significantly greater histamine (B1213489) H1-receptor antagonist activity than the (R)-(-)-enantiomer. dergipark.org.tr Studies have demonstrated stereoselective elimination of chlorpheniramine, with the more pharmacologically active (S)-(+)-enantiomer being cleared more slowly than the (R)-(-)-enantiomer. nih.gov This stereoselectivity extends to its metabolites, implying that the formation and clearance of the (S)- and (R)-enantiomers of desmethylchlorpheniramine may also differ.

Physicochemical Characteristics Relevant to Biological Interactions

The conversion of chlorpheniramine to desmethylchlorpheniramine alters key physicochemical properties that influence its biological behavior. The most significant change is the transition from a tertiary amine to a secondary amine, which increases the molecule's polarity.

| Property | Desmethyl Chlorpheniramine Maleate Salt |

|---|---|

| Physical Form | White to Off-White Solid chemicalbook.comusbio.net |

| Melting Point | 121-123°C usbio.net |

| Solubility | Soluble in Methanol (B129727), Water chemicalbook.comusbio.net |

| Expected Lipophilicity Change (vs. Parent) | Reduced due to increased polarity (secondary vs. tertiary amine) |

Synthetic Methodologies and Chemical Transformation Studies

Synthetic Approaches for Desmethyl Chlorpheniramine (B86927) Maleate (B1232345) Salt and Analogous Compounds

The synthesis of Desmethyl Chlorpheniramine and its analogs involves multi-step chemical processes. The core of these syntheses is the formation of the carbon backbone, which links the chlorophenyl and pyridyl moieties.

A primary route for synthesizing the key intermediate for chlorpheniramine and its analogs involves the coupling of a p-chlorophenylacetonitrile with a 2-halopyridine. patsnap.com This reaction establishes the critical C-C bond at the benzylic position. The process typically involves a strong base to deprotonate the methylene (B1212753) group of p-chlorophenylacetonitrile, creating a nucleophilic carbanion that then attacks the electron-deficient pyridine (B92270) ring of the 2-halopyridine, displacing the halide.

Common reagents and conditions for this transformation include:

Base and Solvent System: Strong bases such as sodium amide (NaNH₂) or sodium hydride (NaH) are frequently used. patsnap.compatsnap.comgoogle.com The reaction is typically carried out in an anhydrous aprotic solvent like toluene (B28343) or tetrahydrofuran (B95107) (THF) to facilitate the formation of the carbanion and prevent side reactions. patsnap.comgoogle.com

Reaction Conditions: The initial deprotonation is often performed at a reduced temperature (e.g., 2°C) to control the exothermic reaction, followed by the addition of the 2-halopyridine (e.g., 2-bromopyridine (B144113) or 2-chloropyridine). patsnap.compatsnap.com The reaction mixture may then be heated to reflux for several hours to ensure the reaction goes to completion. patsnap.com

Workup: After the reaction is complete, it is typically quenched with water. The intermediate product, 2-(4-chlorphenyl)-2-(pyridin-2-yl) acetonitrile (B52724), is then extracted into an organic solvent like toluene and concentrated to yield the crude product. patsnap.compatsnap.com

The table below summarizes various reported conditions for this key synthetic step.

| Reactants | Base | Solvent | Temperature | Yield | Reference |

| p-chlorophenylacetonitrile, 2-chloropyridine | Sodium Amide | Toluene | Room Temperature | 95% | patsnap.com |

| p-chlorophenylacetonitrile, 2-bromopyridine | Sodium Amide | Toluene | 25-40°C | Not specified | google.com |

| p-chlorophenylacetonitrile, 2-bromopyridine | Sodium Hydride (60%) | Tetrahydrofuran (THF) | Reflux (~40°C) | Not specified | patsnap.com |

Desmethyl Chlorpheniramine possesses several reactive sites, allowing for various derivatization strategies to produce analogs for research purposes. These transformations can target the secondary amine, the aromatic rings, or the alkyl chain. Key chemical reactions include oxidation, reduction, and substitution.

Oxidation: The secondary amine is susceptible to oxidation. Treatment with oxidizing agents, such as hydrogen peroxide, could potentially lead to the formation of the corresponding N-oxide or other oxidation products.

Reduction: The pyridine ring can undergo reduction under specific catalytic hydrogenation conditions. A more common and targeted reduction involves the use of reagents like sodium borohydride (B1222165) to reduce carbonyl groups if they were introduced in a prior derivatization step.

Substitution: This category includes reactions targeting the aromatic rings. While the chlorophenyl ring is deactivated towards electrophilic aromatic substitution, the pyridine ring can undergo nucleophilic substitution under harsh conditions. Functional groups on the alkyl chain could also be substituted.

These derivatization reactions are crucial for structure-activity relationship (SAR) studies and for synthesizing related compounds and potential metabolites.

Purification and Isolation Techniques for Research Grade Material (e.g., activated carbon treatment, recrystallization)

Obtaining research-grade Desmethyl Chlorpheniramine Maleate Salt requires rigorous purification to remove impurities from the synthesis process. Common techniques include activated carbon treatment and recrystallization. patsnap.com

Activated Carbon Treatment: Crude Desmethyl Chlorpheniramine base, often an oil, can be treated with activated carbon to adsorb colored impurities and other non-polar contaminants. patsnap.com The process typically involves dissolving the crude product in a suitable organic solvent, such as toluene or ethanol (B145695), adding a weight percentage of activated carbon (e.g., 4-10 parts by weight), and stirring the mixture. patsnap.com Subsequent filtration removes the carbon and the adsorbed impurities.

Recrystallization: This is a highly effective method for purifying the final maleate salt. The choice of solvent is critical for obtaining high-purity crystals. Absolute ethanol is a commonly used solvent for this purpose. patsnap.com A typical procedure involves dissolving the crude salt in the solvent at an elevated temperature (e.g., 55-80°C) until a clear solution is formed. patsnap.com The solution is then slowly cooled to a lower temperature (e.g., 0-15°C) to induce crystallization. patsnap.com The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried. patsnap.com

The table below outlines parameters for the purification of chlorpheniramine maleate and its precursors.

| Purification Step | Target Compound | Reagents/Solvents | Key Parameters | Outcome | Reference |

| Activated Carbon Treatment | Chlorpheniramine Hydrolysate | Absolute Ethanol, Activated Carbon | Stirring at 90 rpm for 20 min | Premix for salification | patsnap.com |

| Recrystallization | Chlorpheniramine Maleate | Isopropanol, Methyl tert-butyl ether | Dissolve at 55°C, cool to 6-15°C | High purity crystals | patsnap.com |

| Recrystallization | This compound | Absolute Ethanol | Dissolve at 75-80°C, cool to 0-10°C | Purified crystals |

Mechanistic Pharmacology and Cellular Biochemistry

Receptor Binding Affinities and Antagonistic Activity (e.g., Histamine (B1213489) H1 Receptor Interactions)

Chlorpheniramine (B86927) is well-established as a histamine H1 receptor antagonist. wikipedia.orgdrugbank.comdrugbank.com The pharmacological activity of Chlorpheniramine is stereoselective, with the (S)-(+)-enantiomer (dexchlorpheniramine) exhibiting significantly greater H1-receptor antagonist activity than the (R)-(-)-enantiomer. Since the metabolic process of N-demethylation to form Desmethyl Chlorpheniramine does not affect the chiral center, Desmethyl Chlorpheniramine also exists as (S) and (R) enantiomers.

Table 1: Histamine H1 Receptor Antagonistic Activity of Chlorpheniramine Enantiomers

| Compound | Enantiomer | H1 Receptor Antagonist Activity |

| Chlorpheniramine | (S)-(+)-enantiomer | Significantly greater than (R)-(-)-enantiomer |

| Chlorpheniramine | (R)-(-)-enantiomer | Lower than (S)-(+)-enantiomer |

| Desmethyl Chlorpheniramine | (S)-enantiomer | Data not available |

| Desmethyl Chlorpheniramine | (R)-enantiomer | Data not available |

This table is based on data for the parent compound, Chlorpheniramine. Specific data for Desmethyl Chlorpheniramine is not currently available.

In Vitro Cellular Responses and Molecular Pathway Modulation

Assessment of Cytotoxic Effects in Research Cell Lines (e.g., MCF-7, MDA-MB 231)

There is a lack of specific studies investigating the cytotoxic effects of Desmethyl Chlorpheniramine Maleate (B1232345) Salt on the human breast cancer cell lines MCF-7 and MDA-MB 231. Research on the parent compound, Chlorpheniramine, has explored its cytotoxic and antiproliferative effects in various cancer cell lines. However, these findings cannot be directly extrapolated to its desmethyl metabolite.

Investigations into Enzyme Activity Modulation (e.g., ornithine decarboxylase mRNA translation)

No direct research has been found regarding the effect of Desmethyl Chlorpheniramine Maleate Salt on the translation of ornithine decarboxylase (ODC) mRNA. Ornithine decarboxylase is a rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. nih.gov Studies on Chlorpheniramine have indicated that it can inhibit ODC activity, but the mechanism and its relevance to the desmethyl metabolite are unknown. researchgate.net

Exploratory Research into Novel Pharmacological Actions

Antiviral Potential and Mechanisms Against Pathogens (e.g., SARS-CoV-2 viral adsorption, replication inhibition, virucidal activity)

Recent research has focused on the potential antiviral activities of existing drugs, including Chlorpheniramine. Studies have suggested that Chlorpheniramine may exhibit antiviral activity against viruses such as SARS-CoV-2 and influenza viruses. nih.govnih.govfrontiersin.org The proposed mechanisms for Chlorpheniramine's antiviral action include interference with viral adsorption, replication, and direct virucidal effects. thebiogrid.org However, there is no available research specifically investigating the antiviral potential of this compound.

Molecular Docking Analysis of Interactions with Biological Targets (e.g., viral main protease, spike protein, RNA polymerase)

Molecular docking studies have been conducted to explore the interactions between Chlorpheniramine and various viral proteins, such as the main protease, spike protein, and RNA polymerase of SARS-CoV-2. thebiogrid.org These computational studies aim to predict the binding affinity and potential inhibitory effects of the compound. To date, no molecular docking analyses specifically focused on this compound and its interaction with viral or other biological targets have been published.

Table 2: Investigated Pharmacological Actions of Chlorpheniramine

| Pharmacological Action | Target/Mechanism | Compound Studied | Findings for Desmethyl Chlorpheniramine |

| Antiviral Activity | SARS-CoV-2, Influenza | Chlorpheniramine | Data not available |

| Molecular Interactions | Viral Protease, Spike Protein, RNA Polymerase | Chlorpheniramine | Data not available |

This table summarizes findings for the parent compound, Chlorpheniramine, as specific data for Desmethyl Chlorpheniramine is not available.

Metabolism and Biotransformation Pathways

Characterization of Desmethyl Chlorpheniramine (B86927) Maleate (B1232345) Salt as a Metabolic Product

Desmethyl Chlorpheniramine Maleate Salt is recognized as a principal metabolite of Chlorpheniramine. scbt.comchemicalbook.com Its formation is a key step in the metabolic cascade of the parent drug. Studies in humans have identified N-demethylated metabolites, including monodesmethyl and didesmethyl compounds, as primary products of chlorpheniramine metabolism. deepdyve.com In one human study, the N-demethylated metabolites, along with the unchanged parent drug, accounted for a significant portion of the dose recovered in urine. arizona.edu

The primary pathway for the formation of desmethyl chlorpheniramine is N-demethylation. psu.edu This process involves the removal of one of the two methyl groups from the tertiary amine of the chlorpheniramine molecule, resulting in the formation of the secondary amine, desmethylchlorpheniramine (monodesmethylchlorpheniramine). deepdyve.comarizona.edunih.gov This reaction can be followed by a second demethylation step, which removes the remaining methyl group to form didesmethylchlorpheniramine. psu.edunih.govnih.gov Both desmethylchlorpheniramine and didesmethylchlorpheniramine have been identified as major metabolites in human and rat urine. arizona.edunih.gov

The process of N-demethylation is a common metabolic reaction for many drugs. frontiersin.org For N-demethylation catalyzed by certain enzymes, the mechanism involves hydroxylation at the N-linked methyl group, which is followed by the elimination of formaldehyde. frontiersin.org

The biotransformation of chlorpheniramine is heavily dependent on the cytochrome P450 (CYP) superfamily of enzymes located in the liver. nih.govwikipedia.org Specifically, the enzyme CYP2D6 has been identified as playing a major role in the metabolism of chlorpheniramine in humans. nih.govwikipedia.orgnih.gov

The activity of CYP2D6 can vary significantly among individuals, leading to different metabolic phenotypes, such as "extensive metabolizers" and "poor metabolizers". nih.govresearchgate.net In individuals who are extensive metabolizers, the administration of quinidine (B1679956), a known inhibitor of CYP2D6, leads to a significant reduction in the oral clearance and a prolonged elimination half-life of the more active (S)-(+)-enantiomer of chlorpheniramine. nih.govresearchgate.net This demonstrates the direct involvement of CYP2D6 in its clearance. nih.gov Conversely, in poor metabolizers who naturally have lower CYP2D6 activity, systemic exposure to chlorpheniramine is greater, and the effect of inhibitors like quinidine is minimal. nih.govresearchgate.net Studies have also shown that several H1-antihistamines, including chlorpheniramine, can act as inhibitors of CYP2D6-mediated reactions in human liver microsomes. drugbank.com

Comparative Metabolic Profiling in Pre-clinical Biological Systems (e.g., in vitro studies)

In vitro studies using liver microsomes from different species have been instrumental in understanding the metabolic pathways of chlorpheniramine. These studies have revealed species-dependent differences in metabolic rates and stereoselectivity. nih.gov

For instance, in vitro metabolism studies using rabbit liver microsomes identified both mono- and didemethylated metabolites. nih.gov Research comparing hepatic microsomes from rats, rabbits, and mice found that N-demethylation occurred several times faster in rabbits than in rats, though the stereoselectivity was similar. nih.gov In rat liver microsomes, the pharmacologically active (S)-(+)-enantiomer of chlorpheniramine was N-demethylated about 35% faster than the inactive (R)-(-)-enantiomer. nih.gov However, studies with microsomes from four inbred mouse strains showed no significant stereoselective differences, indicating that this trait is species-dependent. nih.gov

Interestingly, fungal biotransformation has also been explored. The fungus Cunninghamella elegans was found to metabolize chlorpheniramine, producing N-demethylated and N-oxide metabolites, with the mono-N-demethylated form being the most abundant. nih.gov Unlike in mammalian systems, no metabolic stereoselectivity was observed in these fungal cultures. nih.gov

Table 1: Comparative Metabolism of Chlorpheniramine in Different Biological Systems

| Biological System | Key Findings | Metabolites Identified | Stereoselectivity | Citations |

|---|---|---|---|---|

| Human | Metabolism is a primary elimination route; significant role of CYP2D6. | Desmethylchlorpheniramine, Didesmethylchlorpheniramine, polar metabolites. | Yes, (S)-(+)-enantiomer cleared slower than (R)-(-)-enantiomer. | deepdyve.comnih.govnih.govnih.gov |

| Rat Liver Microsomes | Slower N-demethylation compared to rabbits. | Desmethylchlorpheniramine, Didesmethylchlorpheniramine, hydroxylated metabolites. | Yes, (S)-(+)-CPA is N-demethylated ~35% faster than (R)-(-)-CPA. | nih.govnih.gov |

| Rabbit Liver Microsomes | Faster N-demethylation rate than rats. | Desmethylchlorpheniramine, Didesmethylchlorpheniramine, aldehyde, alcohol. | Yes, higher stereoselectivity observed with pseudoracemic mixtures. | nih.govnih.gov |

| Mouse Liver Microsomes | Species-dependent stereoselectivity. | Desmethylchlorpheniramine, Didesmethylchlorpheniramine. | No significant stereoselectivity observed in tested inbred strains. | nih.gov |

| Fungus (C. elegans) | Metabolism to N-oxide and N-demethylated products. | Mono-N-demethylated chlorpheniramine, Chlorpheniramine N-oxide. | No stereoselectivity observed. | nih.gov |

Application of Isotope-Labeled Analogs in Metabolic Tracing Studies

Isotope-labeling is a powerful technique used to trace the metabolic fate of drugs. In the study of chlorpheniramine metabolism, both stable isotopes and radioisotopes have been employed.

In one study, a stable isotope (deuterium) was used to examine the metabolism of chlorpheniramine in rats. nih.gov This approach, combined with gas chromatography-mass spectrometry (GC/MS), allowed for the identification of nine metabolites in rat urine in addition to the unchanged drug and its N-demethylated products. nih.gov This technique helps to distinguish the drug's metabolites from endogenous compounds. psu.edu Pseudoracemic mixtures, containing equal amounts of a deuterated enantiomer and an unlabeled enantiomer, have been used with GC/MS to precisely measure the formation of enantiomeric metabolites and investigate potential interactions between them during metabolism. psu.edunih.gov

Radiolabeling with Carbon-14 ([methylene-¹⁴C]chlorpheniramine maleate) has also been used as a tracer in metabolic studies in dogs. nih.gov This method enabled researchers to track the distribution of the drug and its metabolites, leading to the isolation of polar metabolites from urine and the identification of a propionic acid derivative and its corresponding alcohol. nih.gov

Table 2: Identified Metabolites of Chlorpheniramine

| Metabolite | Method of Identification | Species Found | Citation |

|---|---|---|---|

| N-desmethylchlorpheniramine (Desmethylchlorpheniramine) | Mass Spectrometry, GC/MS | Human, Rat, Rabbit, Dog, Fungus | arizona.edunih.govnih.govnih.govnih.govnih.gov |

| N,N-didesmethylchlorpheniramine | Mass Spectrometry, GC/MS | Human, Rat, Rabbit | arizona.edunih.govnih.govnih.gov |

| Chlorpheniramine N-oxide | GC/MS, HPLC | Rat, Fungus | nih.govnih.gov |

| 3-(p-chlorophenyl)-3-(2-pyridyl) propanol | GC/MS | Rat, Human, Dog | nih.govnih.gov |

| 3-(p-chlorophenyl)-3-(2-pyridyl)-propionic acid | GC/MS | Rat, Human, Dog | nih.govnih.gov |

| 3-(p-chlorophenyl)-3-(2-pyridyl)-N-acetylaminopropane | GC/MS | Rat, Human | nih.gov |

| Hydroxylated metabolites (on pyridyl ring) | GC/MS | Rat | nih.gov |

Advanced Analytical Methodologies for Research Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of Desmethyl Chlorpheniramine (B86927) Maleate (B1232345) Salt, enabling its separation from related compounds and precise quantification.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a primary method for assessing the purity and confirming the identity of Desmethyl Chlorpheniramine Maleate Salt. iomcworld.orgijrpr.com These methods are designed to be simple, rapid, accurate, and precise for the quantification of the active pharmaceutical ingredient (API) in various formulations. wisdomlib.org

A typical HPLC method involves a reversed-phase C18 column with a mobile phase consisting of a mixture of an organic solvent, like methanol (B129727) or acetonitrile (B52724), and an aqueous buffer, such as phosphate (B84403) buffer, to maintain a specific pH. ijrpr.comrecentscientific.com Detection is commonly performed at a wavelength where the analyte exhibits maximum absorbance, for instance, around 214 nm or 265 nm. iomcworld.orgrecentscientific.com The retention time of the compound under specific chromatographic conditions serves as a key identifier. For instance, in a multi-component analysis, chlorpheniramine and its related substances can be effectively separated and identified. nih.gov

The validation of these HPLC methods is performed according to International Council for Harmonisation (ICH) guidelines, ensuring parameters like linearity, precision, accuracy, and robustness are within acceptable limits. wisdomlib.orgresearchgate.net Linearity is often established over a concentration range, with correlation coefficients (R²) greater than 0.99 demonstrating a strong linear relationship between concentration and detector response. nih.govdergipark.org.tr Accuracy is confirmed through recovery studies, with results typically falling within the 98-102% range. recentscientific.comnih.gov

Table 1: Example HPLC Method Parameters for Analysis of Chlorpheniramine and Related Substances

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 (5 µm, 25 cm x 4.6 mm) | iomcworld.org |

| Mobile Phase | Potassium dihydrogen phosphate and octane (B31449) sulphonate sodium salt in water and acetonitrile | iomcworld.org |

| Flow Rate | 1.0 ml/min | iomcworld.org |

| Detection | UV at 214 nm | iomcworld.org |

| Column Temperature | 30°C | iomcworld.org |

Since Desmethyl Chlorpheniramine possesses a chiral center, the separation of its enantiomers is critical for understanding its stereoselective properties. Chiral chromatography is the principal technique employed for this enantiomeric resolution. researchgate.netmdpi.com

A notable approach involves the use of chiral stationary phases (CSPs), particularly those based on cyclodextrins. Beta-cyclodextrin (β-CD) based CSPs, such as CYCLOBOND I 2000, have proven effective in separating the enantiomers of chlorpheniramine and its metabolites, including desmethylchlorpheniramine. nih.gov The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase. nih.gov

The mobile phase composition is optimized to achieve the best separation. For example, a mobile phase of diethylamine (B46881) acetate (B1210297) buffer, methanol, and acetonitrile in specific ratios has been successfully used. nih.gov The efficiency of the separation is characterized by the enantioselectivity (α) and resolution factor (Rs). For chlorpheniramine, an α of 1.12 and an Rs of 1.17 have been reported, indicating a successful separation of its enantiomers. nih.gov Another study utilized a coupled achiral-chiral chromatographic system, where the enantiomers were first separated from the biological matrix on a cyanopropyl column and then resolved on a chiral amylose (B160209) AD column with UV detection. nih.gov

Table 2: Chiral HPLC Method for Enantioselective Determination of Chlorpheniramine and its Metabolites

| Parameter | Condition | Reference |

| Chiral Stationary Phase | Beta-cyclodextrin (CYCLOBOND I 2000) | nih.gov |

| Mobile Phase | Diethylamine acetate (0.25%, pH 4.4):methanol:acetonitrile [85:7.5:7.5, (v/v/v)] | nih.gov |

| Flow Rate | 0.5 ml/min | nih.gov |

| Enantioselectivity (α) for CP | 1.12 | nih.gov |

| Resolution factor (Rs) for CP | 1.17 | nih.gov |

Mass spectrometry (MS) and its hyphenation with chromatographic techniques like liquid chromatography (LC-MS) and gas chromatography (GC-MS) are powerful tools for the structural elucidation and sensitive quantification of Desmethyl Chlorpheniramine. nih.govarizona.edu These techniques provide molecular weight information and fragmentation patterns that are invaluable for confirming the identity of the compound and its metabolites. nist.gov

LC-MS/MS, in particular, has become the method of choice for the sensitive quantification of low-molecular-weight endogenous metabolites. nih.gov In the context of chlorpheniramine and its metabolites, LC-MS methods have been developed for their determination in biological matrices like human plasma. nih.govresearchgate.net These methods often employ solid-phase extraction for sample clean-up and a mass spectrometer operating in the selected ion monitoring (SIM) mode for high selectivity and sensitivity. researchgate.net For instance, an LC-MS method for chlorpheniramine used single ion monitoring at m/z 275.1. nih.gov

GC-MS has also been utilized, particularly in early metabolic studies, to identify N-demethylated metabolites of chlorpheniramine in urine. arizona.edu The electron ionization (EI) mass spectrum of chlorpheniramine provides a characteristic fragmentation pattern that aids in its identification. nist.gov

Spectroscopic Characterization Methods in Research (e.g., Infrared Spectroscopy, NMR, UV-Vis Spectroscopy)

Spectroscopic techniques provide complementary information for the structural characterization of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of chlorpheniramine maleate shows characteristic absorption bands corresponding to its various structural features. nist.gov For example, peaks can be observed for C=O stretching (around 1700 cm⁻¹), C-H stretching (around 2900 cm⁻¹), C=N stretching (around 1640 cm⁻¹), and C=C stretching (around 1600 cm⁻¹). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, which is essential for unambiguous structure elucidation.

UV-Vis Spectroscopy: UV-Visible spectroscopy is routinely used for quantitative analysis and is based on the principle of light absorption by the analyte in solution. researchgate.net Chlorpheniramine maleate exhibits a characteristic maximum absorbance (λmax) in the UV region, typically around 262 nm in 0.1N HCl, which can be used for its quantification. researchgate.netijpsjournal.com The method's simplicity and cost-effectiveness make it suitable for routine analysis in bulk and pharmaceutical formulations. researchgate.net

Method Development and Validation Protocols for Research Applications

The development and validation of analytical methods for this compound are critical to ensure the reliability and accuracy of research data. researchgate.net Validation is performed in accordance with established guidelines, such as those from the ICH. nih.govmdpi.com

The validation process encompasses several key parameters:

Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components, such as impurities or excipients. researchgate.net

Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte within a specified range. dergipark.org.trnih.gov

Accuracy: The closeness of the test results to the true value, often determined by recovery studies. nih.govnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. wisdomlib.org

For instance, a validated RP-HPLC method for chlorpheniramine maleate demonstrated linearity with an R² > 0.99, precision with a relative standard deviation (RSD) < 2.0%, and accuracy with recoveries between 97.9% and 102.8%. nih.gov

In Vitro and Ex Vivo Permeation and Release Studies from Experimental Formulations (e.g., using cellulose (B213188) dialysis membranes)

In vitro and ex vivo permeation and release studies are essential for characterizing the performance of experimental formulations containing this compound. nih.gov These studies help in understanding how the drug is released from a formulation and permeates through a biological barrier. nih.gov

Cellulose dialysis membranes are commonly used as a model membrane in in vitro release studies to simulate drug absorption. nih.govnih.gov The release of the drug from a formulation is placed inside a dialysis bag, and the amount of drug that permeates through the membrane into the surrounding medium is measured over time. nih.gov This allows for the determination of the release kinetics, which can often be described by first-order kinetics. nih.gov

Factors such as the molecular weight cut-off (MWCO) of the dialysis membrane and the properties of the formulation can significantly influence the drug release profile. bath.ac.ukresearchgate.net For example, an increase in the MWCO of the membrane generally leads to an increase in the release rate. bath.ac.uk Studies have evaluated the release of chlorpheniramine maleate from different hydrogel formulations using cellulose dialysis membranes, showing that the polymer concentration affects the passive permeation of the drug. nih.govresearchgate.net These in vitro models provide a valuable tool for formulation development and quality control, although they may not always perfectly correlate with in vivo behavior. nih.gov

Pre-clinical Investigative Models and Experimental Design for this compound

This article details the pre-clinical research methodologies used to characterize the chemical compound this compound. The focus is strictly on the experimental models and designs employed in a research and development context.

Pre Clinical Investigative Models and Experimental Design

Pre-clinical evaluation of pharmaceutical compounds is fundamental to understanding their mechanism of action, and their absorption, distribution, metabolism, and excretion (ADME) profiles. For Desmethyl Chlorpheniramine (B86927), a principal active metabolite of Chlorpheniramine, a variety of investigative models are employed.

In vitro models are essential for elucidating the specific molecular interactions and cellular effects of a compound in a controlled environment, free from the complexities of a whole organism. These assays are crucial for initial screening and for understanding the mechanistic basis of a drug's activity. vu.nl

Receptor Binding Assays: The primary mechanism of action for antihistamines involves competitive antagonism at histamine (B1213489) receptors, particularly the H1 receptor. nih.gov Receptor binding assays are used to quantify the affinity of a compound for its target receptor. vu.nl These experiments typically involve incubating the compound of interest with a preparation of cells or membranes expressing the target receptor (e.g., H1 receptor) and a radiolabeled ligand with known high affinity for the receptor. vu.nl By measuring how effectively the test compound displaces the radioligand, its binding affinity can be determined. vu.nl

Key parameters derived from these assays include:

Inhibition Constant (Kᵢ): This value represents the concentration of the competing ligand (e.g., Desmethyl Chlorpheniramine) that will bind to half of the binding sites at equilibrium in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity.

IC₅₀ Value: This is the concentration of the drug that inhibits 50% of the specific binding of the radioligand. It is used to calculate the Kᵢ value.

While specific Kᵢ values for Desmethyl Chlorpheniramine are not widely published, studies on the parent compound, Chlorpheniramine, confirm its high affinity for the H1 receptor. vu.nlnih.gov For instance, ligands have been designed based on the Chlorpheniramine structure that demonstrate a high affinity for the H1 receptor, with pKᵢ values around 8.1. vu.nl

Table 1: Example Receptor Binding Affinity Data for H1 Receptor Ligands This table presents illustrative data for compounds targeting the H1 receptor to demonstrate the type of information generated from binding assays.

| Compound | Receptor | Affinity (Kᵢ) | Assay Type |

| Chlorpheniramine | Histamine H1 | High | Competitive Radioligand Binding |

| Mepyramine | Histamine H1 | High | Competitive Radioligand Binding |

| Ebastine | Histamine H1 | 48 ± 6 nM | Competitive Radioligand Binding |

| Carebastine | Histamine H1 | 27 ± 4 nM | Competitive Radioligand Binding |

Cell Line Assays: Following binding affinity determination, cell-based functional assays are used to assess whether the compound acts as an antagonist, agonist, or inverse agonist at the receptor. Cell lines (e.g., CHO-K1 or U-373) engineered to express the human H1 receptor are commonly used. researchgate.net Activation of the H1 receptor by histamine leads to a cascade of intracellular signaling, including the mobilization of intracellular calcium (Ca²⁺) and activation of transcription factors like NF-κB. vu.nl

Functional assays measure the ability of Desmethyl Chlorpheniramine to inhibit these downstream effects when the cells are challenged with histamine. By measuring changes in intracellular calcium or the expression of reporter genes linked to NF-κB, a dose-response curve can be generated to determine the compound's potency as an antagonist. These studies confirm that the binding of the compound to the receptor translates into a functional biological response.

Animal models are indispensable for studying the in vivo behavior of a drug, providing critical data on its pharmacokinetic (PK) and pharmacodynamic (PD) properties. These studies bridge the gap between in vitro activity and potential clinical efficacy. researchgate.net

Pharmacokinetic (PK) Profiling: PK studies investigate what the body does to the drug (ADME). In a research context, Desmethyl Chlorpheniramine would be administered to preclinical species such as rats, mice, or dogs to characterize its PK profile. ajpsonline.comresearchgate.net Research has confirmed that N-demethylated metabolites of chlorpheniramine are isolated from the urine of dogs that have been dosed with the parent compound, confirming the formation and relevance of this metabolite in animal models. ajpsonline.com

Key pharmacokinetic parameters determined in these studies include:

Absorption: The rate and extent to which the drug enters the systemic circulation.

Distribution: The extent to which the drug partitions into different tissues and organs throughout the body.

Metabolism: The biotransformation of the drug into metabolites. The formation of Desmethyl Chlorpheniramine from Chlorpheniramine is a key metabolic step.

Excretion: The removal of the drug and its metabolites from the body, typically via urine or feces. ajpsonline.com

Table 2: Key Pharmacokinetic Parameters Measured in Animal Models This table outlines the standard parameters collected during preclinical pharmacokinetic studies. The values are compound and species-specific.

| Parameter | Abbreviation | Description |

| Half-Life | t½ | Time required for the drug concentration in the plasma to decrease by half. |

| Maximum Concentration | Cₘₐₓ | The highest concentration of the drug observed in the plasma. |

| Time to Maximum Concentration | Tₘₐₓ | The time at which Cₘₐₓ is reached. |

| Area Under the Curve | AUC | A measure of the total drug exposure over time. |

| Clearance | CL | The volume of plasma cleared of the drug per unit of time. |

| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Bioavailability | F | The fraction of the administered dose that reaches the systemic circulation unchanged. |

Pharmacodynamic (PD) Profiling: PD studies investigate what the drug does to the body. For an antihistamine like Desmethyl Chlorpheniramine, a common PD model involves the histamine-induced cutaneous wheal formation test. In this model, a small amount of histamine is injected into the skin of the animal (e.g., a horse or dog), causing a localized swelling (wheal). The animal is pre-treated with the test compound, and the ability of the compound to inhibit or reduce the size of the wheal is measured. This provides a direct, in vivo quantification of the drug's antihistaminic effect and allows for the correlation of drug concentration (PK) with its pharmacological effect (PD).

Physiologically-based pharmacokinetic (PBPK) modeling is a mathematical modeling technique that simulates the ADME of drugs in humans and other animal species. It is a "bottom-up" approach that integrates physicochemical properties of the drug, in vitro metabolism data, and physiological parameters of the species being studied. researchgate.net This mechanistic approach provides a powerful tool for predicting drug concentrations in plasma and specific tissues, which is not possible with traditional pharmacokinetic models alone. researchgate.net

The development of a PBPK model for a compound like Desmethyl Chlorpheniramine involves several key components:

System Data: Anatomical and physiological information for the species of interest, including organ volumes, blood flow rates, and tissue composition. researchgate.net

Drug-Dependent Parameters: Physicochemical properties of the compound (e.g., molecular weight, pKa, logP), plasma protein binding, blood-to-plasma ratio, and data from in vitro assays (e.g., metabolic clearance rates from liver microsomes or hepatocytes).

Model Construction: The body is represented as a series of interconnected compartments representing major organs and tissues (e.g., liver, kidney, lung, gut). Mathematical equations describe the movement of the drug between these compartments via blood flow.

Once constructed and verified with observed data from animal studies, the PBPK model can be used to:

Predict human pharmacokinetics by scaling the model from animal species.

Simulate drug concentrations in various populations (e.g., pediatric, elderly, organ-impaired).

Anticipate potential drug-drug interactions.

Research has utilized pharmacokinetic data from compounds like chlorpheniramine to establish correlations between animal species and humans, which is a foundational step for building and validating PBPK models. researchgate.net

Table 3: Essential Components for a PBPK Model of Desmethyl Chlorpheniramine This table outlines the necessary input data required to build a robust PBPK model.

| Parameter Category | Specific Parameters | Source of Data |

| Drug Physicochemical Data | Molecular Weight, pKa, LogP, Solubility | In vitro measurement |

| In Vitro ADME Data | Intrinsic Clearance (CLᵢₙₜ), Plasma Protein Binding (fᵤ), Blood-to-Plasma Ratio | In vitro assays (liver microsomes, hepatocytes) |

| System Physiological Data | Organ/Tissue Volumes, Blood Flow Rates, Cardiac Output | Literature values for the specific species |

| Formulation Data | Absorption Rate Constant (kₐ) | Derived from in vivo studies or in vitro dissolution |

Conclusion and Future Research Directions

Identification of Critical Research Gaps and Emerging Areas for Investigation

Despite its established role as a metabolite, there are significant gaps in the scientific literature specifically concerning Desmethyl Chlorpheniramine (B86927) Maleate (B1232345) Salt. A primary area requiring further investigation is the full characterization of its pharmacokinetic and pharmacodynamic profiles independent of its parent compound. While the half-life of chlorpheniramine is known to be approximately 20 hours in adults, with elimination primarily through metabolism to monodesmethyl and didesmethyl compounds, the specific kinetics of desmethylchlorpheniramine are less clearly defined. nih.gov

Furthermore, the precise contribution of Desmethyl Chlorpheniramine Maleate Salt to both the therapeutic effects and potential side effects of chlorpheniramine administration remains an area of active interest. Studies have suggested a role for CYP2D6 in the formation of a potent active metabolite, which is likely desmethylchlorpheniramine, but the exact potency and clinical significance need to be more thoroughly evaluated. nih.gov The wide interindividual variations in chlorpheniramine's pharmacokinetics underscore the need for a deeper understanding of its metabolic pathways and the activity of its metabolites to optimize therapy. nih.gov

An emerging area of investigation is the stereoselectivity of chlorpheniramine's metabolism and its implications for its metabolites. Chlorpheniramine is a chiral compound, and its enantiomers exhibit different pharmacological activities and clearance rates. nih.gov How this stereoselectivity influences the formation and activity of desmethylchlorpheniramine has not been fully elucidated and represents a critical research gap.

Potential for Further Mechanistic Elucidation and Exploration of Novel Derivatives

The current understanding of this compound's mechanism is largely confined to its action on the H1 receptor. There is potential for further mechanistic elucidation to explore whether it interacts with other receptors or signaling pathways, which could uncover additional therapeutic applications or explain aspects of chlorpheniramine's side effect profile.

Moreover, the structure of desmethylchlorpheniramine could serve as a scaffold for the development of novel antihistamine derivatives. By modifying its chemical structure, it may be possible to develop compounds with improved properties, such as greater selectivity for the H1 receptor, a more favorable pharmacokinetic profile, or reduced central nervous system penetration to minimize sedative effects. The secondary amine in the desmethyl structure provides a reactive site for the synthesis of new chemical entities.

The repurposing of existing drugs and their metabolites is a growing field in pharmaceutical research. Given that chlorpheniramine itself has been explored for new clinical applications, a thorough investigation into the unique properties of its primary active metabolite, this compound, is a logical and potentially fruitful direction for future research. nih.gov Such studies could lead to the development of new therapeutic agents with enhanced efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Desmethyl Chlorpheniramine Maleate Salt in biological matrices?

- Methodology : Use reversed-phase HPLC with UV detection. A validated approach involves a C18 column, mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a 45:55 ratio, and flow rate of 1.0 mL/min. Brompheniramine maleate (1 µg/mL) is recommended as an internal standard. Sample preparation includes protein precipitation with methanol followed by solid-phase extraction for plasma/urine matrices .

Q. How can the identity of this compound be confirmed using spectroscopic techniques?

- Methodology : FTIR analysis reveals characteristic peaks at 3340 cm⁻¹ (O-H stretching of maleate), 1703 cm⁻¹ (C=O), and 769 cm⁻¹ (C-Cl bending). For purity verification, compare the sample’s FTIR spectrum with reference standards and observe shifts in inclusion complexes (e.g., with α-cyclodextrin) to confirm molecular interactions .

Q. What is the experimental design for assessing the stability of this compound under stress conditions?

- Methodology : Perform forced degradation studies using acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (70°C), and photolytic (UV light) conditions. Monitor degradation products via stability-indicating RP-HPLC with a mobile phase of 0.1% trifluoroacetic acid and acetonitrile (gradient elution). Quantify degradation kinetics using peak area normalization .

Advanced Research Questions

Q. How can enantiomeric separation of this compound and its analogs be achieved?

- Methodology : Use chiral chromatography with a cellulose-based chiral stationary phase (e.g., Chiralpak IC). Optimize the mobile phase (e.g., hexane:ethanol:diethylamine, 80:20:0.1 v/v) to resolve the (S)- and (R)-enantiomers. Validate resolution parameters (Rs > 2.0) and quantify enantiomeric excess using circular dichroism or polarimetry .

Q. What experimental approaches are used to study the metabolic pathways of this compound?

- Methodology : Administer the compound to rodent models and collect plasma/urine samples at timed intervals. Use LC-MS/MS with electrospray ionization (ESI+) to identify phase I (e.g., hydroxylation) and phase II (glucuronidation) metabolites. Compare fragmentation patterns with synthetic standards and employ kinetic modeling to estimate metabolic clearance .

Q. How can researchers resolve contradictions in teratogenicity data for this compound?

- Methodology : Conduct dose-response studies in pregnant rodent models (e.g., Sprague-Dawley rats) at 20–40 mg/kg/day during organogenesis. Compare outcomes (malformation rates, fetal absorption) with positive controls (e.g., thalidomide) and negative controls. Use histopathology (Carnoy’s fixative for fetal tissues) and statistical modeling (ANOVA with post-hoc tests) to address variability in interspecies sensitivity .

Q. What strategies are effective for impurity profiling of this compound in pharmaceutical formulations?

- Methodology : Employ high-resolution LC-QTOF-MS to detect trace impurities (e.g., didemethyl derivatives). Use a gradient elution method with 0.1% formic acid in water and acetonitrile. Validate impurity limits per ICH guidelines (e.g., ≤0.15% for known impurities). Synthesize reference standards for structural confirmation via NMR and HRMS .

Methodological Notes

- Data Contradiction Analysis : When conflicting results arise (e.g., teratogenicity vs. safe human doses), prioritize cross-species pharmacokinetic modeling and in vitro assays (e.g., placental barrier permeability studies) to contextualize findings .

- Advanced Quantification : For low-concentration metabolites, enhance HPLC sensitivity by derivatizing samples with dansyl chloride or using UPLC with sub-2µm particle columns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.